molecular formula C24H22O12 B14154182 [1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate CAS No. 7461-76-9

[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate

Cat. No.: B14154182
CAS No.: 7461-76-9
M. Wt: 502.4 g/mol
InChI Key: MXBPOFCTXDAVKU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate: is an organic compound with the molecular formula C24H22O12. It is a derivative of biphenyl, where the hydrogen atoms at positions 2, 2’, 4, 4’, 5, and 5’ are replaced by acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate typically involves the acetylation of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is used as a precursor for the synthesis of various biphenyl derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: Its multiple acetate groups can be modified to create enzyme inhibitors or activators .

Medicine: In medicine, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems .

Industry: Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate involves its interaction with specific molecular targets. The acetate groups can form hydrogen bonds with proteins, altering their conformation and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

7461-76-9

Molecular Formula

C24H22O12

Molecular Weight

502.4 g/mol

IUPAC Name

[4,5-diacetyloxy-2-(2,4,5-triacetyloxyphenyl)phenyl] acetate

InChI

InChI=1S/C24H22O12/c1-11(25)31-19-9-23(35-15(5)29)21(33-13(3)27)7-17(19)18-8-22(34-14(4)28)24(36-16(6)30)10-20(18)32-12(2)26/h7-10H,1-6H3

InChI Key

MXBPOFCTXDAVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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